molecular formula C11H15N5O3 B1676319 Metacavir CAS No. 120503-45-9

Metacavir

カタログ番号: B1676319
CAS番号: 120503-45-9
分子量: 265.27 g/mol
InChIキー: FJAOCNGVPLTSLD-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メタカビルは、主に抗ウイルス剤として使用されるグアノシンヌクレオシドアナログです。ウイルスポリメラーゼを阻害することで、特にB型肝炎ウイルスに対して効果的です。 メタカビルは、耐性に対する遺伝的障壁が高いことで知られており、慢性B型肝炎の長期治療に信頼できる選択肢となっています .

準備方法

合成経路と反応条件

メタカビルの合成は、グアニンから始まり、複数のステップを伴います。重要なステップには、官能基の保護、選択的活性化、カップリング反応などがあります。 一般的な方法の1つには、保護されたグアニン誘導体の使用があり、グリカシル化、脱保護、精製を含む一連の反応を経て、メタカビルが生成されます .

工業生産方法

メタカビルの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成によって行われます。 このプロセスには、結晶化やクロマトグラフィーなどの高度な技術を使用して、最終生成物を分離および精製することが含まれます .

化学反応の分析

反応の種類

メタカビルは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな代謝産物や修飾されたヌクレオシドアナログが含まれ、これらは異なる生物学的活性を有することができます .

科学研究への応用

メタカビルは、科学研究において幅広い用途があります。

科学的研究の応用

Antiviral Efficacy

Metacavir is designed to inhibit HBV replication effectively. Preclinical studies have demonstrated its potent antiviral activity against HBV in various models:

  • In Vitro Studies : this compound significantly inhibited the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines. It also reduced duck hepatitis B virus (DHBV) DNA levels in infected duck models, indicating its potential for clinical application in HBV treatment .
  • In Vivo Studies : Animal studies involving Rhesus monkeys showed that this compound administration resulted in a high concentration of the drug in liver tissues, correlating with its antiviral effects. The no-observable-adverse-effect-level (NOAEL) was established at 50 mg/kg/day, suggesting a favorable safety margin for further clinical trials .

Mitochondrial Toxicity Assessment

A critical aspect of evaluating nucleoside analogues like this compound is their potential mitochondrial toxicity. Various studies have assessed this risk:

  • Cell Culture Studies : In long-term cultures of HepG2 cells, this compound did not exhibit significant mitochondrial toxicity at concentrations up to 50 μM over 15 days. In contrast, other nucleoside analogues like zidovudine and dideoxycytidine showed detrimental effects on mitochondrial function .
  • Animal Model Studies : Research using Himalayan marmots revealed that this compound administration did not significantly affect body weight or overall health compared to control groups. While some mitochondrial injuries were observed at higher doses (120 mg/kg), these were considered mild and reversible upon cessation of the drug .

Summary of Mitochondrial Toxicity Findings

Study TypeDose (mg/kg)Observed EffectsReversibility
Rhesus Monkeys40No significant mitochondrial injuryYes
Rhesus Monkeys120Mild injuries in skeletal muscle and liverYes
HepG2 Cell CultureUp to 50No deleterious effects on mitochondrial functionN/A

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound:

  • Safety and Dose-Range Study : A study registered under NCT02965859 aims to assess the safety and effectiveness of different doses of this compound enteric-coated capsules for chronic hepatitis B treatment. This trial is crucial for determining optimal dosing strategies and understanding the drug's therapeutic window .
  • Long-Term Efficacy Studies : Ongoing research focuses on the long-term effects of this compound on liver function and overall health in patients with chronic HBV infection. Preliminary results suggest that this compound may provide a viable option for patients who are resistant to existing therapies .

類似化合物との比較

類似化合物

    エンテカビル: 同様の抗ウイルス特性を持つ別のグアノシンヌクレオシドアナログ。

    ラミブジン: B型肝炎とHIVの治療に使用されるヌクレオシドアナログ。

    アデホビル: B型肝炎の治療に使用される抗ウイルス薬.

独自性

メタカビルは、耐性に対する遺伝的障壁が高いことで、他のヌクレオシドアナログと比較して、長期治療に効果的です。 ウイルス複製プロセスの複数のステップを阻害する能力も、その有効性に貢献しています .

生物活性

Metacavir is a novel synthetic nucleoside analog that has garnered attention for its potential as an antiviral agent against hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and safety profile, particularly concerning mitochondrial toxicity.

This compound functions as a deoxyguanosine analog, inhibiting the replication of HBV. It targets the viral polymerase, disrupting the viral life cycle by preventing the synthesis of viral DNA. The compound has demonstrated potent antiviral activity in both in vitro and in vivo studies. Specifically, it has been shown to significantly inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in HepG2.2.15 cell lines and reduce levels of duck hepatitis B virus (DHBV) DNA in animal models .

Efficacy in Clinical Trials

Recent clinical trials have assessed the safety and efficacy of this compound in treating chronic HBV infections. A Phase 1 study indicated that this compound is well-tolerated and exhibits promising pharmacokinetics. Participants receiving this compound showed a significant decline in HBV DNA levels after four weeks of treatment, with some achieving undetectable levels .

Table 1: Summary of Clinical Trials Involving this compound

Study PhasePopulationTreatment DurationPrimary OutcomeResults
Phase 1Healthy Volunteers4 weeksSafety and TolerabilityWell-tolerated; no serious AEs
Phase 2Chronic HBV Patients12 weeksChange in HBV DNA levelsSignificant reduction observed
OngoingChronic HBV PatientsTBDEfficacy vs. standard therapyResults pending

Safety Profile and Mitochondrial Toxicity

Concerns regarding mitochondrial toxicity are paramount when evaluating nucleoside analogs. Preclinical studies conducted on Rhesus monkeys indicated that while this compound caused some mitochondrial injuries at high doses (120 mg/kg), these effects were reversible upon drug withdrawal. Notably, lower doses (40 mg/kg) did not exhibit significant mitochondrial dysfunction .

Table 2: Mitochondrial Toxicity Assessment of this compound

Dose (mg/kg)ObservationsReversibility
40Mild mitochondrial injuries; no functional changesYes
120Moderate injuries; decreased respiratory chain activityYes
AZT (50)Significant toxicity observedN/A

Case Studies

  • Case Study: Efficacy in a Chronic HBV Patient
    • A patient with chronic HBV was treated with this compound for 12 weeks. The patient exhibited a reduction in HBV DNA from 10^6 copies/mL to undetectable levels by week 8. The treatment was well-tolerated with no adverse events reported.
  • Case Study: Mitochondrial Function Monitoring
    • In a separate study involving Rhesus monkeys, mitochondrial function was monitored during this compound treatment. Results indicated that while high doses led to observable mitochondrial injuries, these were resolved post-treatment, suggesting a favorable safety profile for clinical use.

特性

CAS番号

120503-45-9

分子式

C11H15N5O3

分子量

265.27 g/mol

IUPAC名

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1

InChIキー

FJAOCNGVPLTSLD-NKWVEPMBSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

異性体SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N

正規SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine
metacavi

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metacavir
Reactant of Route 2
Metacavir
Reactant of Route 3
Metacavir
Reactant of Route 4
Metacavir
Reactant of Route 5
Metacavir
Reactant of Route 6
Metacavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。